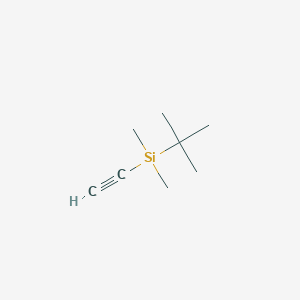

(tert-Butyldimethylsilyl)acetylene

Description

Foundational Significance as a Molecular Building Block

Organic building blocks are fundamental functionalized molecules that serve as the primary components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com (tert-Butyldimethylsilyl)acetylene exemplifies such a building block, serving as a versatile precursor in a variety of synthetic transformations. chemimpex.com Its ability to introduce an acetylenic unit into a molecule is crucial for creating a wide range of functionalized compounds. ccspublishing.org.cn

The compound readily participates in crucial carbon-carbon bond-forming reactions, most notably in cross-coupling reactions like the Cadiot-Chodkiewicz and Sonogashira couplings. sigmaaldrich.comnih.gov For instance, it can undergo cross-dimerization with various internal phenyl acetylenes in the presence of rhodium catalysts to produce valuable enynes. sigmaaldrich.com This reactivity allows chemists to construct elaborate carbon skeletons with high precision, making it a cornerstone in the synthesis of complex organic molecules. chemimpex.com Furthermore, its application extends to the development of advanced materials, including polymers and coatings, where its incorporation can enhance thermal and mechanical properties. chemimpex.com

Strategic Implementation as a Protecting Group for Terminal Alkynes

The acidic proton of a terminal alkyne presents a significant challenge in multi-step organic synthesis, as it can interfere with a wide range of common reagents, particularly organometallics and strong bases. nih.gov To circumvent this issue, chemists employ protecting groups to temporarily mask the alkyne's reactivity. Trialkylsilyl groups are among the most widely used protecting groups for this purpose. ccspublishing.org.cngelest.com

The tert-butyldimethylsilyl (TBDMS) group is particularly effective in this role. chemimpex.com Silyl (B83357) groups are typically introduced by treating the terminal alkyne with a silyl chloride, such as tert-butyldimethylsilyl chloride, in the presence of a base. organic-chemistry.org The resulting silylated alkyne is stable under many reaction conditions, including those used for transition metal-catalyzed coupling reactions, allowing other parts of the molecule to be modified without affecting the alkyne. ccspublishing.org.cnnih.gov

A key advantage of the TBDMS group is its selective removal under mild conditions that often leave other functional groups, and even other, more robust silyl ethers (like triisopropylsilyl, TIPS), intact. nih.govgelest.com The most common method for deprotection involves treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). nih.govgelest.com This strategic protection and deprotection sequence is a vital tactic in the synthesis of complex natural products and pharmaceuticals. gelest.com

Steric and Electronic Perturbations Induced by the tert-Butyldimethylsilyl Moiety

The tert-butyldimethylsilyl group exerts significant steric and electronic effects that are central to its utility. The sheer size, or steric bulk, of the TBDMS group provides a physical shield around the alkyne. ccspublishing.org.cn This bulk is greater than that of the more common trimethylsilyl (B98337) (TMS) group, but less than that of the triisopropylsilyl (TIPS) group. nih.gov This intermediate size is often advantageous, providing sufficient stability without completely shutting down desired reactivity. In many reactions, the steric demand of the silyl group can influence the stereochemical outcome, directing reagents to attack from the less hindered face of the molecule and enabling stereoselective synthesis. researchgate.netmdpi.com

Electronically, the silicon atom in the TBDMS group influences the properties of the adjacent alkyne. Silyl groups can alter the electronic characteristics of molecules, which can be exploited to control reactivity. nih.govresearchgate.net In Ti-catalyzed pyrrole (B145914) synthesis, for example, both the steric and electronic effects of silyl groups on alkynes play a key role in achieving high chemo- and regioselectivity in cross-coupling reactions. nih.gov This ability to modulate the steric environment and electronic nature of the acetylenic unit makes this compound a highly tunable and strategic reagent in modern synthesis.

Spectroscopic Data for this compound

| Spectroscopy Type | Characteristic Peaks |

| ¹H NMR | δ (ppm): ~0.9 (s, 9H, C(CH₃)₃), ~0.1 (s, 6H, Si(CH₃)₂) thieme-connect.de |

| ¹³C NMR | δ (ppm): ~26 (C(CH₃)₃), ~18 (SiC(CH₃)₃), ~-4 (Si(CH₃)₂) thieme-connect.de |

| IR Spectroscopy | Spectra available from sources such as Sigma-Aldrich and SpectraBase nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl-ethynyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYNRTUKJVYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86318-61-8 | |

| Record name | (tert-Butyldimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyldimethylsilyl Acetylene and Analogous Silylacetylenes

Direct Synthetic Routes to Ethynylsilanes

Direct methods for the synthesis of ethynylsilanes, such as (tert-Butyldimethylsilyl)acetylene, typically involve the formation of a carbon-silicon bond at the sp-hybridized carbon of a terminal alkyne. These methods often rely on the generation of an acetylide anion, which then acts as a nucleophile towards a silyl (B83357) electrophile.

One of the most established and widely used approaches involves the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, followed by quenching with a suitable silyl halide, like tert-butyldimethylsilyl chloride. nih.govacs.org This acid-base metalation strategy is highly effective for a wide range of terminal alkynes. nih.gov For instance, the direct trimethylsilylation of a terminal alkyne can be achieved in a single step at low temperatures using lithium diisopropylamide (LDA) and trimethylsilyl (B98337) chloride. nih.gov

More recently, methodologies that avoid the use of highly basic organometallic reagents have been developed to accommodate base-sensitive functional groups. One such approach is the zinc halide-mediated direct electrophilic silylation of terminal alkynes with aminosilanes. acs.orgorganic-chemistry.orgacs.org This method proceeds under milder conditions and tolerates a variety of functional groups that would be incompatible with traditional organolithium or Grignard-based procedures. acs.orgorganic-chemistry.org The reaction is believed to proceed through an electrophilic pathway, a notion supported by mechanistic studies. acs.orgorganic-chemistry.orgacs.org

Furthermore, transition-metal-free catalytic systems have emerged as an environmentally benign alternative. A notable example is the carboxylate-catalyzed C-silylation of terminal alkynes. nih.govacs.orgresearchgate.net This protocol utilizes a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and commercially available N,O-bis(silyl)acetamides as the silylating agents, proceeding under mild conditions and exhibiting broad functional group tolerance. nih.govacs.orgresearchgate.net Another metal-free approach involves a direct dehydrogenative cross-coupling of a terminal alkyne with a hydrosilane, catalyzed by a simple base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce the corresponding silylacetylene with the liberation of hydrogen gas. nih.gov

Table 1: Selected Direct Synthetic Routes to Ethynylsilanes

| Alkyne Substrate | Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | tert-Butyldimethylsilyl chloride | n-Butyllithium | THF | -78 to rt | 95 | nih.gov |

| 1-Octyne | Trimethylsilyl chloride | LDA | THF | -78 | 92 | nih.gov |

| Phenylacetylene | N-(Trimethylsilyl)diethylamine | ZnCl₂ | THF | rt | 98 | acs.org |

| 1-Octyne | N,O-Bis(trimethylsilyl)acetamide | Tetramethylammonium (B1211777) pivalate | CH₃CN | rt | 91 | nih.govacs.org |

| Phenylacetylene | Dimethyl(phenyl)silane | KOH | THF | rt | 94 | nih.gov |

| Propyne | Triisopropylsilyl triflate | n-Butyllithium | THF | -78 to rt | 91 | nih.gov |

Metal-Catalyzed Coupling Approaches in this compound Formation

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of this compound and its analogs. These methods offer a high degree of control and functional group tolerance.

The Sonogashira reaction is a cornerstone in this field, involving the coupling of a terminal alkyne with an aryl or vinyl halide. gelest.comwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org In the context of silylacetylene synthesis, the silyl group can serve as a protecting group for the terminal alkyne, allowing for selective coupling at another reactive site in the molecule. gelest.comnih.gov Subsequently, the silyl group can be removed or utilized in further transformations. gelest.com Copper-free variations of the Sonogashira coupling have also been developed, broadening the scope and applicability of this reaction. gelest.com

Palladium-catalyzed coupling reactions are not limited to the Sonogashira protocol. For instance, palladium complexes can catalyze the coupling of alkynylsilanes with aryl or alkenyl triflates. researchgate.net Symmetrical internal alkynes can be prepared through the diarylation of bis(trimethylsilyl)acetylene (B126346) catalyzed by palladium(II) chloride. researchgate.net

Copper-catalyzed reactions also play a significant role in the synthesis of silylacetylenes. Copper catalysts can mediate the silylation of propargyl derivatives to afford allenylsilanes. dicp.ac.cnnih.govnih.gov For example, a copper-catalyzed γ-selective silylation of propargyl chlorides using a silylboronate reagent has been reported to produce racemic allenylsilanes. nih.govnih.gov Enantioenriched allenylsilanes can also be synthesized using chiral copper catalytic systems. dicp.ac.cnnih.govnih.gov

Other transition metals have also been employed in the synthesis of silylacetylenes. For example, rhodium and iridium catalysts have been utilized in the direct silylation of terminal alkynes. nih.gov Rhodium-catalyzed cross-couplings of terminal alkynes with internal alkynes can produce enyne products, although reactions with silyl alkynes have been reported to be less efficient in some cases. nih.gov

Table 2: Selected Metal-Catalyzed Synthetic Routes to Silylacetylenes and Derivatives

| Alkyne/Alkynylsilane | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| (Trimethylsilyl)acetylene | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | rt | Arylalkynylsilane | 95 | nih.gov |

| (Triethylsilyl)acetylene | 1-Fluoro-2-nitrobenzene | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene | 110 | Arylalkynylsilane | 85 | nih.gov |

| Phenylacetylene | Iodotrimethylsilane | Ir₄(CO)₁₂ | Hünig's base | Toluene | 80 | Alkynylsilane | 88 | nih.gov |

| 1-Aryl-2-trimethylsilylethyne | Aryl iodide | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | Unsymmetrical diarylethyne | 85-95 | researchgate.net |

| Propargyl dichloride | Me₂PhSi-Bpin | CuI | Et₃N | DCE/MeOH | -10 | Chloro-substituted allenylsilane | 80-90 | nih.govnih.gov |

| Triisopropylsilylacetylene | Phenylacetylene | [Rh(cod)Cl]₂/dppp | - | Toluene | 110 | Enyne | 75 | nih.gov |

Advanced Reactivity and Transformative Chemistry of Tert Butyldimethylsilyl Acetylene

Intermolecular and Intramolecular Coupling Reactions

The carbon-carbon triple bond of (tert-Butyldimethylsilyl)acetylene is a versatile building block for creating larger, conjugated systems. Its participation in various cross-coupling reactions is fundamental to the synthesis of natural products, pharmaceuticals, and advanced materials. The TBS group plays a crucial role, acting as a removable protecting group that prevents unwanted side reactions like homocoupling and allows for sequential, site-selective functionalization.

Sonogashira Cross-Coupling Strategies

The Sonogashira cross-coupling is a cornerstone reaction for the formation of C(sp²)–C(sp) bonds, typically involving the palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgntu.edu.tw In this context, silyl-protected alkynes like this compound serve as convenient and stable substitutes for gaseous and highly reactive acetylene (B1199291). wikipedia.org The "sila-Sonogashira" coupling strategy involves reacting the silylalkyne with the halide, followed by the removal of the silyl (B83357) group (e.g., with a fluoride (B91410) source like TBAF or base) to yield a terminal alkyne. wikipedia.orgntu.edu.tw This terminal alkyne can then be used in subsequent transformations.

The reaction tolerates a wide range of functional groups on the aryl halide. While specific data tables for this compound are not prevalent, the reactivity of the closely related and widely studied (trimethylsilyl)acetylene (TMSA) provides a clear indication of the reaction's scope. The process is efficient for various aryl iodides and bromides, including those with electron-donating and electron-withdrawing substituents. researchgate.netmdpi.com

Table 1: Illustrative Sonogashira Coupling of (trimethylsilyl)acetylene with Aryl Halides This table demonstrates the general scope of Sonogashira reactions with silylacetylenes, which is analogous to the reactivity of this compound.

| Aryl Halide | Catalyst System | Base / Solvent | Product | Yield (%) | Ref |

| Iodobenzene | MCM-41-2P-Pd(0), CuI | Piperidine | Phenyl(trimethylsilyl)acetylene | 96 | researchgate.net |

| 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | (4-Methoxyphenyl)(trimethylsilyl)acetylene | ~95 | mdpi.com |

| 4-Iodonitrobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | (4-Nitrophenyl)(trimethylsilyl)acetylene | ~95 | mdpi.com |

| 4-Bromotoluene | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | (p-Tolyl)(trimethylsilyl)acetylene | 91 | nih.gov |

| Thiophene-2-carbonyl chloride | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 1-(Thiophen-2-yl)-2-(trimethylsilyl)ethyn-1-one | High | mdpi.com |

MCM-41-2P-Pd(0) = MCM-41-supported bidentate phosphine (B1218219) palladium(0) complex; [DTBNpP]Pd(crotyl)Cl = Di-tert-butylneopentylphosphine palladium crotyl chloride; TMP = 2,2,6,6-Tetramethylpiperidine

Cadiot-Chodkiewicz Cross-Coupling Protocols

The Cadiot-Chodkiewicz coupling is a classic and powerful method for synthesizing unsymmetrical diynes by reacting a terminal alkyne with a 1-bromoalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. researchgate.netrsc.orgnih.gov this compound has proven to be an excellent substrate for this reaction. The bulky TBS group provides stability, prevents side reactions, and is robust enough to withstand the coupling conditions, leading to good yields of the desired silylated unsymmetrical diynes. researchgate.netsci-hub.seorganic-chemistry.org

Research by Marino and Nguyen demonstrated that bulky trialkylsilyl acetylenes, including TBS-acetylene, undergo efficient Cadiot-Chodkiewicz coupling with a variety of bromoalkynes. researchgate.netsci-hub.senih.gov The reactions are often rapid, particularly with bromoalkynes containing polar functional groups like alcohols and amines. sci-hub.se The resulting TBS-protected diynes are valuable synthetic intermediates that can be further functionalized. researchgate.netorganic-chemistry.org

Table 2: Cadiot-Chodkiewicz Coupling of this compound with Bromoalkynes

| Bromoalkyne Partner | Product | Yield (%) | Ref |

| 1-Bromo-3-hydroxy-3-methyl-1-butyne | 1-(tert-Butyldimethylsilyl)-4-hydroxy-4-methyl-1,3-hexadiyne | 85 | sci-hub.se |

| 1-Bromo-3-(N,N-dimethylamino)-3-methyl-1-butyne | 1-(tert-Butyldimethylsilyl)-4-(N,N-dimethylamino)-4-methyl-1,3-hexadiyne | 84 | sci-hub.se |

| 1-Bromo-1-hexyne | 1-(tert-Butyldimethylsilyl)-1,3-decadiyne | 78 | sci-hub.se |

| 1-Bromo-2-phenylethyne | 1-(tert-Butyldimethylsilyl)-4-phenyl-1,3-butadiyne | 75 | sci-hub.se |

| 1-Bromo-2-(cyclohex-1-en-1-yl)ethyne | 1-(tert-Butyldimethylsilyl)-4-(cyclohex-1-en-1-yl)-1,3-butadiyne | 72 | sci-hub.se |

| Reactions were typically carried out using CuCl, NH₂OH·HCl, and n-butylamine in water. |

Other Catalytic and Stoichiometric Cross-Coupling Methodologies

Beyond the well-known Sonogashira and Cadiot-Chodkiewicz reactions, this compound participates in other specialized coupling processes. One notable example is the rhodium-catalyzed cross-dimerization reaction. In the presence of rhodium dimers and bidentate phosphine ligands, this compound readily undergoes cross-dimerization with various internal phenyl acetylenes to produce enynes. sigmaaldrich.com A similar rhodium-catalyzed anti-selective cross-addition has been reported between the related bis(trimethylsilyl)acetylene (B126346) and diarylacetylenes, which proceeds via the cleavage of a carbon-silicon bond to form (Z)-enynes. nih.gov These methods provide access to conjugated enyne structures, which are important motifs in many complex molecules.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic, and particularly heterocyclic, compounds. As a dipolarophile, the triple bond of this compound can react with various 1,3-dipoles to form five-membered rings. The silyl group significantly influences the regioselectivity and reactivity in these transformations.

[2+3] Cycloadditions and Related Processes

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole (like an azide (B81097) or diazomethane) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. wikipedia.orgsmu.edu The participation of silylalkynes in these reactions is of significant interest due to the directing effects of the silyl group. For instance, metal-free [3+2] cycloadditions between aromatic azides and silylated alkynes have been shown to yield 1,5-disubstituted-4-silyl-1H-1,2,3-triazoles with high regioselectivity. nih.gov This outcome contrasts with the 1,4-regioselectivity typically observed in the more common copper-catalyzed variant (see section 3.2.2).

The choice of catalyst can also dictate the outcome. Ruthenium-catalyzed [3+2] cycloadditions of azides with internal alkynes have been studied, though the reaction of benzyl (B1604629) azide with phenyl trimethylsilyl (B98337) acetylene was reported to yield a complex mixture of products, highlighting the subtle electronic and steric factors at play. nih.gov Other 1,3-dipoles, such as trimethylsilyldiazomethane, have been used in cycloadditions with electron-deficient alkenes to form pyrazolines, demonstrating the utility of silyl-substituted reagents in this class of reactions. nih.govwikipedia.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Click Chemistry

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction, a term used to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. beilstein-archives.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net The reaction is exceptionally reliable and tolerant of a vast range of functional groups and solvents, including water. beilstein-archives.orgbeilstein-journals.org

This compound functions as a stable, easily handled precursor to the requisite terminal alkyne for CuAAC reactions. The synthetic strategy involves performing the cycloaddition and then, if desired, removing the TBS group to reveal a proton at the 5-position of the triazole ring, or using the silylated alkyne directly in a subsequent coupling reaction. The reaction proceeds smoothly between a wide variety of organic azides and terminal alkynes.

Table 3: Illustrative Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions This table shows representative examples of the CuAAC reaction, illustrating the conditions under which this compound would react following deprotection or as a stable alkyne source.

| Alkyne | Azide | Catalyst System | Product | Yield (%) | Ref |

| Phenylacetylene | Benzyl azide | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | ~88-99 | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

| 1-Hexyne | Benzyl azide | Cu(tBuImCH₂pyCH₂NEt₂)₂ | 1-Benzyl-4-butyl-1H-1,2,3-triazole | >95 (after 3h) | nih.gov |

| Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | >95 | beilstein-archives.org |

| Ethynylbenzene | 1-Azido-4-methylbenzene | CuSO₄, Sodium Ascorbate | 1-(p-Tolyl)-4-phenyl-1H-1,2,3-triazole | >95 | beilstein-archives.org |

Hydrosilylation and Other Addition Reactions to the Alkyne Moiety

The triple bond of this compound is susceptible to a variety of addition reactions. Among these, hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, is a prominent transformation. Ruthenium-catalyzed hydrosilylation has been shown to be an effective method for this purpose. nih.gov For instance, the reaction of this compound with a hydrosilane in the presence of a suitable ruthenium catalyst can lead to the formation of vinylsilanes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are often controlled by the choice of catalyst and reaction conditions.

Beyond hydrosilylation, the alkyne moiety of this compound can undergo other addition reactions. For example, the conjugate addition of nucleophiles to activated alkynes is a well-established method for forming new carbon-heteroatom or carbon-carbon bonds. acs.orgnih.gov While this compound itself is not an "activated" alkyne in the traditional sense, its reactivity can be modulated through the use of transition metal catalysts. These catalysts can activate the alkyne towards nucleophilic attack, enabling a range of addition reactions that would otherwise be difficult to achieve.

Asymmetric Synthesis and Diastereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis. This compound has proven to be a valuable substrate in the development of new asymmetric and diastereoselective transformations.

The conjugate addition of terminal alkynes to α,β-unsaturated carbonyl compounds (enones) is a powerful method for the construction of carbon-carbon bonds. When this reaction is carried out with a chiral catalyst, it can proceed with high enantioselectivity, providing access to chiral molecules. The use of this compound in this context has been explored, with chiral nickel-bisoxazoline complexes showing promise as catalysts for the asymmetric conjugate addition to cyclic enones. nih.gov This reaction provides a direct route to β-alkynyl ketones, which are versatile synthetic intermediates.

A notable example is the catalytic asymmetric conjugate addition of trimethylsilylacetylene (B32187) to 2-cyclohexen-1-one, which was achieved using a chiral bisoxazoline-Ni complex as the catalyst. nih.gov This pioneering work demonstrated the feasibility of using silyl-protected acetylenes in enantioselective conjugate addition reactions.

The functionalization of this compound can be controlled to achieve high levels of enantioselectivity and diastereoselectivity. This is often accomplished through the use of chiral catalysts or auxiliaries that can differentiate between the two faces of the alkyne or a prochiral intermediate derived from it. For instance, enantioselective alkynylation of aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction, can be achieved with high enantiomeric excess using various chiral catalysts. nih.gov

The products of these reactions, chiral propargyl alcohols, are valuable building blocks for the synthesis of more complex molecules. The stereocenter introduced in this step can be used to control the stereochemistry of subsequent transformations.

Mechanistic Studies of Carbon-Carbon Bond Formation

Understanding the mechanisms of chemical reactions is crucial for their optimization and the development of new transformations. The carbon-carbon bond-forming reactions of this compound have been the subject of several mechanistic investigations.

The cross-dimerization of terminal and internal alkynes is a valuable method for the synthesis of 1,3-enynes, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net Ruthenium complexes have been shown to be effective catalysts for this transformation. thieme-connect.com Mechanistic studies suggest that these reactions often proceed through a metallacyclopentadiene intermediate. thieme-connect.com The regioselectivity of the reaction, that is, which alkyne adds to which end of the other, can be influenced by the electronic and steric properties of the substituents on the alkynes. thieme-connect.com

For example, in the ruthenium-catalyzed cross-dimerization of a terminal alkyne with an internal alkyne bearing an electron-withdrawing group, the acetylide from the terminal alkyne selectively adds to the alkynyl carbon β to the electron-withdrawing group. thieme-connect.com

The terminal acetylenic carbon of this compound is the site of many important carbon-carbon bond-forming reactions. The deprotonation of the terminal alkyne with a strong base generates a nucleophilic acetylide, which can then react with various electrophiles. masterorganicchemistry.com This is a fundamental strategy for creating new carbon-carbon bonds. nih.govnih.gov

The mechanism of these reactions often involves the formation of a metal acetylide intermediate. The nature of the metal and the ligands coordinated to it can have a profound impact on the reactivity and selectivity of the subsequent bond-forming step. For instance, in the enantioselective addition of alkynes to aldehydes, the chiral ligand plays a crucial role in controlling the stereochemical outcome of the reaction. nih.gov

Aminomethylation and Related Propargyl Amine Synthesis

The synthesis of propargylamines, valuable building blocks in medicinal and materials chemistry, can be effectively achieved using this compound. These reactions often involve the nucleophilic addition of the acetylide to an imine or a related electrophile.

One common strategy is the three-component coupling reaction, where an aldehyde, an amine, and this compound react in the presence of a suitable catalyst. For instance, a gold(III) salen complex has been shown to catalyze the three-component coupling of aldehydes, amines, and alkynes in water, producing propargylamines in excellent yields. organic-chemistry.org Similarly, silver iodide can catalyze this transformation in water without the need for a co-catalyst. organic-chemistry.org

The use of chiral auxiliaries, such as Ellman's chiral sulfinamide, allows for the asymmetric synthesis of propargylamines. nih.gov The condensation of an aldehyde with the sulfinamide generates a chiral N-sulfinylimine, which then reacts with the lithium acetylide derived from this compound to yield diastereomerically pure N-sulfinyl propargylamines. nih.gov The tert-butyldimethylsilyl group is robust enough to withstand the reaction conditions, unlike the more labile trimethylsilyl group. nih.gov

The following table summarizes representative examples of propargylamine (B41283) synthesis utilizing silylated acetylenes.

| Aldehyde/Imine | Amine | Acetylene | Catalyst/Conditions | Product | Yield (%) | Reference |

| Various Aldehydes | Various Amines | This compound | Gold(III) salen complex, Water | Propargylamine | Excellent | organic-chemistry.org |

| Various Aldehydes | Various Amines | This compound | Silver Iodide, Water | Propargylamine | High | organic-chemistry.org |

| Chiral N-sulfinylimines | - | (Trimethylsilyl)ethynyllithium | - | N-sulfinyl propargylamines | - | nih.gov |

It is important to note that the nature of the substituents on the alkyne can influence the course of the reaction. Electron-withdrawing groups can promote rearrangement to α,β-unsaturated imines. nih.gov

Conjugate Addition Reactions to Carbonyls and Enones

This compound participates in conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds (enones) and other Michael acceptors. These reactions are valuable for the formation of carbon-carbon bonds and the synthesis of complex molecular architectures.

The 1,4-conjugate addition, often referred to as a Michael addition, is a key reaction type. nih.govacs.org While strong, hard nucleophiles like organolithium reagents tend to favor 1,2-addition to the carbonyl group, softer nucleophiles generally lead to the desired 1,4-addition to the β-carbon of the enone. nih.govacs.org

A notable application is the reaction of this compound with enones under co-catalysis to form β-ethynyl ketones in high yields. nih.gov This reaction demonstrates good functional group tolerance. nih.gov An asymmetric variant of this reaction has also been developed, affording products with good enantiomeric excess. nih.gov

The intermediate metal enolates generated from these conjugate additions are reactive species that can be trapped by various electrophiles, leading to tandem reaction sequences. beilstein-journals.org For example, chiral zinc enolates formed from the asymmetric conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles can be trapped by carbocations. beilstein-journals.org

The table below provides examples of conjugate addition reactions involving silylated acetylenes.

| Michael Acceptor | Silylated Acetylene | Reagents/Catalyst | Product Type | Yield (%) | Reference |

| Enones | This compound | Co-catalysis | β-Ethynyl ketone | High | nih.gov |

| Unsaturated acylimidazoles | Dialkylzinc reagents (forms enolate) | Chiral NHC ligand | Densely substituted acylimidazoles | - | beilstein-journals.org |

Organometallic Reactions

The interaction of this compound with various organometallic species leads to a rich and diverse chemistry, including reactions with silylenes, organometallic nucleophiles, and the formation of transition metal complexes.

Silylenes, the silicon analogues of carbenes, react with acetylenes, including this compound, to form silacyclopropenes as primary adducts. acs.org These silacyclopropenes are often unstable and can undergo further transformations. acs.orgu-tokyo.ac.jp For instance, they can react with another molecule of silylene via σ-insertion to yield 1,2-disilacyclobutenes, which can then react with more acetylene to form 1,4-disilacyclohexadienes. acs.org The thermal decomposition of a silacyclopropene can also lead to the extrusion of a silylene and the formation of the original acetylene. acs.org

The generation of silylenes often requires harsh conditions, which can limit the substrate scope. u-tokyo.ac.jp However, milder methods, such as silver-catalyzed silylene transfer, have been developed. u-tokyo.ac.jp

The reaction of this compound with organometallic nucleophiles is a fundamental transformation. A common example is the deprotonation of the terminal alkyne with an organolithium reagent, such as n-butyllithium, to generate a lithium acetylide. nih.gov This acetylide is a potent nucleophile that can readily add to electrophiles like aldehydes and ketones. nih.gov

Alkynylzinc reagents, formed from the reaction of the acetylide with a zinc salt, also serve as important nucleophiles. nih.gov They exhibit good functional group tolerance and a slower rate of addition to carbonyls in the absence of a Lewis basic ligand. nih.gov

In the context of tungsten-acetylene complexes, which serve as models for the enzyme acetylene hydratase, studies have shown that nucleophiles like water/hydroxide and tert-butyl isocyanide preferentially attack the tungsten center rather than the coordinated acetylene. nih.gov This leads to organometallic transformations of the acetylene, such as reduction to ethylene (B1197577) or insertion into a W-N bond. nih.gov

This compound readily forms complexes with a variety of transition metals. These complexes are of interest for their unique bonding characteristics and their potential as catalysts or precursors in organic synthesis.

For example, tungsten complexes of the type [W(CO)(C₂H₂)(6-MePyS)₂] and [WO(C₂H₂)(6-MePyS)₂] have been synthesized and their reactivity studied as models for acetylene hydratase. nih.gov Rhodium-catalyzed [2+2+2]-cyclotrimerization of this compound with other unsaturated partners is a powerful method for the synthesis of substituted aromatic compounds.

The following table lists some examples of transition metal complexes involving acetylenes.

| Metal | Ligands | Acetylene | Complex Type | Application/Study | Reference |

| Tungsten | CO, 6-MePyS | Acetylene | [W(CO)(C₂H₂)(6-MePyS)₂] | Acetylene hydratase model | nih.gov |

| Tungsten | O, 6-MePyS | Acetylene | [WO(C₂H₂)(6-MePyS)₂] | Acetylene hydratase model | nih.gov |

| Rhodium | - | This compound | - | [2+2+2]-cyclotrimerization | - |

Cycloisomerization Pathways

This compound can undergo cycloisomerization reactions, which are intramolecular processes that lead to the formation of cyclic structures. These reactions are often catalyzed by transition metals and provide efficient routes to various carbocyclic and heterocyclic systems.

While specific examples detailing the cycloisomerization of this compound were not found in the provided search results, the general principles of alkyne cycloisomerization are well-established. These reactions typically involve the coordination of the alkyne to a metal center, followed by intramolecular nucleophilic attack or a formal cycloaddition process. The silyl group can play a significant role in directing the regioselectivity of these transformations and can be retained in the final product or cleaved under the reaction conditions.

Further research would be needed to fully elucidate the specific cycloisomerization pathways available to this compound.

Reductive Transformations

The acetylenic bond in this compound is susceptible to various reductive transformations, primarily through catalytic hydrogenation and hydrosilylation. These reactions are fundamental in converting the alkyne into valuable saturated or unsaturated silanes, which serve as versatile intermediates in organic synthesis.

Catalytic Hydrogenation

Catalytic hydrogenation of the carbon-carbon triple bond in this compound allows for the synthesis of both vinylsilanes and the fully saturated ethylsilane (B1580638) derivative. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions employed.

Semi-Hydrogenation to (E)- and (Z)-Vinylsilanes: The partial reduction of the alkyne to a vinylsilane is a common objective. The stereochemical outcome—whether the cis-(Z) or trans-(E) isomer is formed—is dictated by the choice of catalyst.

Lindlar's Catalyst: For the synthesis of (Z)-1-(tert-butyldimethylsilyl)ethene, catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are typically effective. The syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface leads to the cis-alkene.

Dissolving Metal Reductions: Conversely, the trans-alkene, (E)-1-(tert-butyldimethylsilyl)ethene, can be accessed through dissolving metal reductions, such as sodium in liquid ammonia. This reaction proceeds via a radical anion intermediate, which is protonated and then reduced to yield the more stable trans product.

The selective hydrogenation of acetylenes is a widely studied industrial process, often using palladium-based catalysts to convert acetylene impurities in ethylene streams. mdpi.comnih.gov Similar principles apply to the hydrogenation of silylacetylenes. Bimetallic catalysts, such as Pd-Zn or Cu-Ni, have also shown high selectivity in semi-hydrogenation reactions. nih.govmdpi.com

Full Hydrogenation: Complete reduction of the triple bond to a single bond can be achieved using more active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This process yields (tert-butyldimethylsilyl)ethane.

| Reaction Type | Catalyst/Reagent | Primary Product | Stereochemistry |

|---|---|---|---|

| Semi-Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | (Z)-1-(tert-butyldimethylsilyl)ethene | cis-addition |

| Semi-Hydrogenation | Na in NH₃(l) | (E)-1-(tert-butyldimethylsilyl)ethene | trans-reduction |

| Full Hydrogenation | Pd/C, H₂ | (tert-butyldimethylsilyl)ethane | N/A |

| Full Hydrogenation | PtO₂, H₂ | (tert-butyldimethylsilyl)ethane | N/A |

Hydrosilylation

Hydrosilylation involves the addition of a hydrosilane (R₃SiH) across the triple bond of this compound. This reaction is one of the most atom-economical and straightforward methods for preparing multi-substituted vinylsilanes. researchgate.net The process is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium.

The key challenges in the hydrosilylation of terminal alkynes like this compound are controlling the regioselectivity and stereoselectivity. researchgate.net The addition can result in three possible isomers:

α-isomer: The nucleophilic silicon atom adds to the internal carbon of the alkyne.

β-(E)-isomer: The silicon atom adds to the terminal carbon, with the hydrogen and the new silyl group in a trans configuration.

β-(Z)-isomer: The silicon atom adds to the terminal carbon, with the hydrogen and the new silyl group in a cis configuration.

The product distribution is highly influenced by the catalyst, solvent, and the nature of the hydrosilane used. For instance, Karstedt's catalyst (a platinum(0) complex) is widely used and often favors the formation of the β-(E)-isomer through a Chalk-Harrod mechanism.

| Catalyst | Hydrosilane Example | Typical Major Isomer | Reference |

|---|---|---|---|

| Karstedt's Catalyst (Pt(0)) | Triethylsilane (HSiEt₃) | β-(E)-isomer | researchgate.net |

| Speier's Catalyst (H₂PtCl₆) | Trichlorosilane (HSiCl₃) | β-(E)-isomer | researchgate.net |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Dimethyl(phenyl)silane (HSiMe₂Ph) | Varies (often mixture of isomers) | researchgate.net |

| Ruthenium Complexes | Various | Can favor α-isomer | researchgate.net |

The synthesis of vinylsilanes through methods like silyl-cupration also represents a form of reductive functionalization, providing access to highly substituted and functionalized vinylsilane structures. researchgate.netresearcher.life These reductive transformations underscore the utility of this compound as a precursor to a diverse array of organosilicon compounds.

Catalysis and Mechanistic Elucidation in Tert Butyldimethylsilyl Acetylene Chemistry

Transition Metal Catalysis

Homogeneous catalysis utilizing transition metals has emerged as a powerful tool for activating the carbon-carbon triple bond of alkynes like (tert-Butyldimethylsilyl)acetylene. beilstein-journals.org Gold, palladium, and rhodium complexes are particularly effective, each offering distinct modes of activation and enabling unique chemical transformations.

Gold catalysts, especially in their cationic Au(I) state, are renowned for their strong carbophilicity, allowing for potent and selective activation of alkynes toward nucleophilic attack. beilstein-journals.orgacs.org This reactivity has been extensively exploited in reactions involving silylacetylenes. The coordination of the alkyne to a cationic gold(I) complex is the archetypal first step in many proposed reaction mechanisms. escholarship.org

The efficacy of gold-catalyzed transformations is highly dependent on the design of the pre-catalyst, which generates the active catalytic species. Common pre-catalysts are air-stable gold(I) complexes that can be activated in situ.

Ligand-Stabilized Gold(I) Complexes : A prevalent strategy involves using gold(I) complexes of the type [LAuX] or [LAuL′]X, where L is a stabilizing ligand (such as a phosphine (B1218219) or N-heterocyclic carbene, NHC), X is an anionic ligand, and L' is a weakly coordinating neutral ligand. nih.gov These complexes enter the catalytic cycle via ligand exchange with the alkyne substrate, a process characterized by an associative mechanism. acs.orgnih.gov For instance, the gold hydroxo complex IPrAuOH can be activated by Brønsted acids to generate a highly reactive cationic gold species. nih.gov

Supported Cationic Gold Catalysts : For some applications, such as acetylene (B1199291) hydrochlorination, highly active catalysts have been developed using single-site cationic gold entities supported on materials like carbon. researchgate.net In situ X-ray absorption fine structure (XAFS) studies have shown that the active catalyst can comprise isolated Au(I) and Au(III) cations, which act as supported analogs of homogeneous catalysts. researchgate.net The activity of these catalysts often correlates with the ratio of Au(I) to Au(III) species present under reaction conditions. researchgate.net

Ligand Modification : The removal of capping ligands from gold nanoparticles has been shown to greatly enhance catalytic activity for certain reactions, such as the hydrogenation of alkynes. researchgate.net This highlights the importance of a clean metal surface to allow for cooperative effects between the ligand and the metal in activating substrates. researchgate.net

Understanding the reaction mechanism is crucial for optimizing existing methods and discovering new transformations. In the context of gold catalysis with this compound and related alkynes, several key intermediates and pathways have been investigated.

Alkyne-Gold(I) π-Complexes : The initial activation step involves the formation of an alkyne-gold(I) π-complex. acs.orgescholarship.org The isolation and crystallographic characterization of such a complex provided direct evidence for this primary interaction and helped to rationalize the unique ability of gold to serve as a π-activation catalyst compared to silver or copper. escholarship.org

σ-Gold Allenyl Intermediates : In gold-catalyzed propargylation reactions using propargylsilanes, a σ-gold allenyl complex was isolated and characterized for the first time as a key intermediate. researchgate.net This discovery provided critical insight into the reaction pathway, where the gold catalyst activates the propargylsilane, leading to the formation of the allenyl intermediate that then engages with the electrophile. researchgate.net

Gold-Stabilized Carbocations : It has been proposed that gold can stabilize adjacent carbocationic centers, forming species referred to as gold-carbenoids or gold-stabilized carbocations. escholarship.org Mechanistic experiments suggest that formal cycloaddition reactions can proceed through the intermolecular trapping of such gold-carbenoid intermediates. escholarship.org

Challenges in Mechanistic Cycles : A significant challenge in catalytic cycles involving C-Au bonds is the propensity for protodeauration, which can truncate the desired reaction sequence. nih.gov Furthermore, the high redox potential between Au(I) and Au(III) means that oxidative addition/reductive elimination pathways require strong oxidants, which can limit substrate scope. nih.gov Strategic choices, such as the in-situ formation of an [Ar-Au(III)] species to activate the alkyne, can circumvent some of these challenges. nih.gov

Catalyst Poisons : Trace amounts of high gold-affinity impurities, such as halides (e.g., Cl⁻) and bases (e.g., OH⁻), can act as potent catalyst poisons. nih.govnih.gov These species bind strongly to the cationic gold center, blocking the active site and inhibiting or completely shutting down the catalytic cycle. nih.gov The affinity of OH⁻ or Cl⁻ for cationic gold can be approximately 10⁶ times higher than that of an alkyne, meaning even parts-per-million levels of these impurities in starting materials or solvents can be detrimental. nih.gov

Reactivation with Acid Activators : A successful strategy to counteract catalyst poisoning is the addition of a suitable acid activator to the reaction mixture. nih.govnih.gov These activators function as sacrificial reagents, binding to the catalyst poisons and liberating the active gold catalyst to re-enter the catalytic cycle. nih.gov Strong Brønsted acids like triflic acid (HOTf) or Lewis acids such as indium(III) triflate (In(OTf)₃) have proven effective. nih.govnih.gov These activators can also positively influence later stages of the catalytic cycle, such as protodeauration, acting as co-catalysts to accelerate the reaction. nih.gov

Table 1: Effect of Additives on Gold-Catalyzed Intramolecular Hydroarylation Data derived from a study on catalyst poisoning and reactivation. nih.gov

| Entry | Additive (mol%) | Time (h) | Conversion (%) |

| 1 | None | 24 | <5 |

| 2 | TBACl (1) | 24 | 0 |

| 3 | HOTf (1) | 0.5 | >95 |

| 4 | In(OTf)₃ (1) | 1 | >95 |

Reaction conditions involved an alkyne substrate and a gold catalyst in a solvent known to contain basic impurities.

Palladium catalysis offers a complementary set of transformations for silylacetylenes, most notably in cross-coupling reactions. While the Sonogashira coupling traditionally pairs a terminal alkyne with an aryl or vinyl halide using palladium and a copper co-catalyst, methods have been developed that utilize silylacetylenes directly. mdpi.org

A notable development is a Sonogashira-type coupling of aryl halides with this compound or similar silylalkynes that proceeds without a copper co-catalyst and without prior desilylation. mdpi.org This process is believed to occur via a transmetalation pathway. mdpi.org The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been instrumental in developing mild and general protocols for coupling aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. mit.edu The active catalyst in these systems is often a monophosphine palladium species. mit.edu

Table 2: Palladium-Catalyzed Coupling of 3-Iodopyridine with a Silylacetylene Adapted from a copper-free, microwave-assisted coupling procedure. mdpi.org

| Catalyst System | Base | Time (min) | Yield (%) |

| Pd(OAc)₂, tri(o-tolyl)phosphine | NaOAc | 15 | High |

Reaction performed with 1-phenyl-2-(trimethylsilyl)acetylene (B1583190) as the alkyne component under microwave irradiation.

Rhodium catalysts enable unique cyclization reactions with substrates containing both a silyl (B83357) and an acetylenic group. A key example is the intramolecular trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives. nih.gov

In this transformation, a rhodium complex catalyzes the cyclization of the substrate at elevated temperatures to produce pyridine-fused siloles. nih.gov The reaction proceeds via an intramolecular trans-addition of a silicon-silicon bond across the alkyne's carbon-carbon triple bond. Density Functional Theory (DFT) calculations have been used to elucidate the reaction mechanism. nih.gov The choice of rhodium pre-catalyst significantly impacts the reaction's efficiency.

Table 3: Rhodium-Catalyzed Synthesis of Pyridine-Fused Silole Data from the intramolecular cyclization of 3-(pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine. nih.gov

| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| [RhCl(CO)₂]₂ | Toluene | 110 | 12 | 74 |

| [RhCl(nbd)]₂ | Toluene | 110 | 12 | 54 |

| RhCl(PPh₃)₃ | Toluene | 110 | 12 | 23 |

Nickel-Catalyzed Processes

Nickel catalysis offers a cost-effective and highly reactive platform for the functionalization of alkynes. While specific studies focusing exclusively on this compound are part of a broader research area, the principles of nickel-catalyzed reactions of silylacetylenes provide significant insights. Nickel(0) complexes are known to catalyze divergent reactions of silacyclobutanes with internal alkynes, where the choice of ligand can control the reaction pathway, leading to either cyclic products or allyl vinylsilanes. nih.gov

Mechanistic studies on related systems suggest the initial formation of a nickel(0)-alkyne complex. nih.gov For instance, in the nickel-catalyzed cross-coupling of phenol (B47542) derivatives with organostannanes, a novel transmetalation mechanism involving an 8-centered cyclic transition state has been proposed, a process that is inhibited by chloride sources. chemrxiv.org Furthermore, nickel-catalyzed photoredox reactions employing tert-butylamine (B42293) as a bifunctional additive have been shown to be effective for C-O and C-N bond-forming reactions. nih.gov DFT studies on nickel-catalyzed arylation of amino alcohols have identified reductive elimination as the rate- and chemoselectivity-determining step. researchgate.net

A proposed catalytic cycle for a generic nickel-catalyzed reaction of an alkyne is depicted below:

Table 1: Examples of Nickel-Catalyzed Reactions with Alkynes/Silylacetylenes

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Ref. |

| Divergent reactions | Ni(cod)₂ / Ligand | Silacyclobutanes, Internal Alkynes | (Benzo)silacyclohexenes, Allyl vinylsilanes | nih.gov |

| Cross-coupling | Ni(0) / Alkylphosphine | Aryl sulfamates, Organostannanes | Aryl-, Heteroaryl-, Alkenyl-, Alkynyl-stannanes | chemrxiv.org |

| Photoredox C-O/C-N coupling | Ni / tert-Butylamine | Phenols, Alcohols, Amines | Ethers, Amines | nih.gov |

Iron-Catalyzed Transformations

Iron, as an earth-abundant and environmentally benign metal, has emerged as a powerful catalyst for a variety of organic transformations. In the context of silylacetylene chemistry, iron catalysts have demonstrated utility in reactions such as hydrosilylation. For instance, an additive-free, iron-catalyzed (E)-selective hydrosilylation of internal alkynes has been reported, proceeding via a plausible Chalk–Harrod-type mechanism. Mechanistic investigations, including kinetic studies and DFT calculations, have been crucial in elucidating the reaction pathways.

Mechanistic studies on other iron-catalyzed reactions, such as the carboazidation of alkenes, have revealed intriguing metal-assisted processes, like the β-methyl scission of a t-BuO radical. Furthermore, detailed mechanistic work on iron-catalyzed C-H activation with propargyl acetates has provided strong evidence for a ligand-to-ligand hydrogen transfer (LLHT) mechanism, involving high-spin iron(II) species as key intermediates.

Table 2: Mechanistic Insights from Iron-Catalyzed Reactions

| Reaction Type | Key Mechanistic Feature | Experimental/Computational Evidence | Ref. |

| Hydrosilylation of Alkynes | Chalk–Harrod-type mechanism | Kinetic studies, DFT calculations | |

| Carboazidation of Alkenes | Metal-assisted β-methyl scission | GC-MS analysis, DFT calculations | |

| C-H Activation/Annulation | Ligand-to-ligand hydrogen transfer (LLHT) | Kinetics, Mössbauer spectroscopy, DFT |

Organocatalysis and Cooperative Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. While direct applications to this compound are still an expanding field, the principles have been demonstrated in related systems. For example, chiral Lewis basic tertiary amines and phosphines have been used to catalyze asymmetric transformations of modified Morita-Baylis-Hillman adducts.

Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, offers a powerful strategy for alkyne functionalization. A porphyrinic metal-organic framework composite incorporating palladium nanoparticles (Pd@Ir-PCN-222) has been shown to cooperatively catalyze alkyne hydrosilylation. In this system, the iridium porphyrin component is thought to adsorb and concentrate the hydrosilane and alkyne, facilitating their activation by the palladium nanoparticles.

Computational and Experimental Mechanistic Investigations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing catalytic processes. A combination of computational and experimental techniques provides a powerful toolkit for this purpose.

Elucidation of Reaction Intermediates and Transition States

The identification of transient intermediates and the characterization of transition states are crucial for mapping out a reaction pathway. In the context of silylacetylene chemistry, the thermolysis of 3-(tert-butyldimethylsilyl)-1,1-dimethyl-2-phenyl-1-silacyclopropene has been studied, which points to the formation of a 1,2-disilacyclobutene derivative. This suggests the potential for silacyclopropene intermediates in related reactions.

Experimental techniques such as in-situ NMR spectroscopy and trapping experiments are invaluable for detecting and characterizing reactive intermediates. For example, the formation of a nickel(0)-alkyne complex has been supported by NMR studies in the reaction of silacyclobutanes with internal alkynes. nih.gov

Theoretical Modeling and DFT Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level. DFT calculations can provide valuable information on the geometries and energies of reactants, products, intermediates, and transition states.

While specific DFT studies on the reactions of this compound are not extensively reported, studies on analogous systems offer significant insights. For instance, DFT calculations have been used to investigate the mechanism of nickel-catalyzed arylation of amino alcohols, revealing that reductive elimination is the rate- and chemoselectivity-determining step. researchgate.net In another study on the nickel-catalyzed reaction of silacyclobutanes with alkynes, DFT was employed to understand the ligand-controlled divergence in product formation. nih.gov For iron-catalyzed hydrosilylation of alkynes, DFT calculations have supported a Chalk–Harrod mechanism as being kinetically more favorable than a modified Chalk–Harrod mechanism.

Table 3: Application of DFT in Understanding Reaction Mechanisms of Related Systems

| Catalytic System | Reaction Studied | Key Insight from DFT | Ref. |

| Nickel / Ligand | Arylation of amino alcohols | Reductive elimination is rate-determining | researchgate.net |

| Nickel / Ligand | Reaction of silacyclobutanes with alkynes | Elucidation of ligand-controlled selectivity | nih.gov |

| Iron / Ligand | Hydrosilylation of alkynes | Favored Chalk–Harrod mechanism |

Advanced Synthetic Applications of Tert Butyldimethylsilyl Acetylene in Diverse Chemical Fields

Total Synthesis of Complex Molecules and Bioactive Compounds

The strategic incorporation of (tert-butyldimethylsilyl)acetylene has proven instrumental in the efficient construction of intricate molecular architectures, including those with significant biological activity. Its utility spans the creation of key synthetic intermediates to its direct involvement in the assembly of complex natural product frameworks.

Building Blocks for β-Alkynylketones and β-Alkynyl Aldehydes

This compound serves as a valuable precursor for the synthesis of β-alkynylketones and β-alkynyl aldehydes, which are important intermediates in organic synthesis. nih.govnih.gov One of the primary methods for the synthesis of β-alkynylketones is the conjugate addition of an alkynyl nucleophile to an α,β-unsaturated ketone (enone). While the direct 1,4-addition of alkynes can be challenging, rhodium-catalyzed conjugate addition has emerged as a powerful technique. nih.govrsc.orgorgsyn.orgrsc.org In these reactions, a rhodium catalyst activates the alkyne for addition to the enone, often with high enantioselectivity when chiral ligands are employed. The TBDMS group is well-suited for this transformation as it provides sufficient steric bulk and is stable under the reaction conditions, yet can be selectively removed at a later stage.

For the synthesis of β-alkynyl aldehydes, one common strategy involves the reaction of a lithium acetylide, derived from this compound, with an aldehyde to form a propargyl alcohol. researchgate.netupi.edu Subsequent oxidation of the alcohol furnishes the corresponding β-alkynyl aldehyde.

A representative reaction for the synthesis of a β-alkynylketone is the rhodium-catalyzed conjugate addition of this compound to an enone.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Cyclohexenone | This compound | [Rh(cod)Cl]₂ / Chiral Diene Ligand | 3-((tert-Butyldimethylsilyl)ethynyl)cyclohexan-1-one | Good to Excellent |

Strategic Precursors in Indanone and Indene (B144670) Construction

The construction of indanone and indene frameworks, which are present in numerous biologically active compounds and materials, can be efficiently achieved using this compound. A notable example is the nickel-catalyzed domino reductive cyclization of o-bromoaryl aldehydes with this compound to afford indanone derivatives. In this process, the TBS-protected alkyne undergoes a cyclization reaction to form the five-membered ring of the indanone core. The reaction demonstrates good functional group tolerance and provides a direct route to these valuable structures.

The following table details the synthesis of a substituted indanone using this methodology.

| Alkyne | o-Bromoaryl Aldehyde | Catalyst System | Product | Yield | Reference |

| This compound | 2-Bromo-5-methoxybenzaldehyde | Ni(OAc)₂·4H₂O / dppe / Zn | 2-((tert-Butyldimethylsilyl)methylene)-5-methoxy-2,3-dihydro-1H-inden-1-ol | 71% | nih.gov |

Syntheses of Polycyclic Aromatic Systems (e.g., Anthracene (B1667546) Derivatives)

This compound is a valuable synthon in the construction of polycyclic aromatic systems, including anthracene derivatives. nih.govnih.gov A powerful strategy for the formation of these structures is the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile. While anthracene itself typically acts as the diene, researchgate.netnih.govmdpi.comosaka-u.ac.jpnih.gov silyl-substituted alkynes can serve as potent dienophiles for the synthesis of functionalized polycyclic compounds. nih.gov The silyl (B83357) group can influence the regioselectivity of the cycloaddition and the resulting silylated aromatic ring can be further functionalized.

Furthermore, intramolecular Diels-Alder reactions of substrates containing both a diene and an alkyne tethered together provide a convergent route to complex polycyclic systems. ccspublishing.org.cn Strained cyclic acetylenes incorporating a biphenyl (B1667301) unit have been shown to undergo intramolecular cyclization to form complex polycyclic aromatic hydrocarbons. ccspublishing.org.cn While direct examples of this compound in intermolecular Diels-Alder reactions to form the core anthracene skeleton are not extensively documented in readily available literature, its use in building up substituted polycyclic systems through cycloaddition strategies is a recognized application.

A general scheme for the synthesis of a polycyclic system using a silyloxy-diene and an alkyne is presented below.

| Diene | Dienophile | Product |

| 1,3-Bis(trimethylsilyloxy)diene | Dimethyl acetylenedicarboxylate | Functionalized Polycyclic Phenol (B47542) |

Role in the Synthesis of Natural Products (e.g., Lactonamycins)

The angucycline family of antibiotics, which includes compounds like lactonamycin, represents a significant class of natural products with potent biological activities. nih.gov The core structure of angucyclines is a benz[a]anthracene framework, and its synthesis often relies on strategies such as Diels-Alder reactions and various cross-coupling methodologies. nih.gov Silylacetylenes, including this compound, are key building blocks in the construction of the polycyclic core of these complex molecules. They can be used to introduce ethynyl (B1212043) groups that can then be further elaborated into the fused ring systems characteristic of angucyclines.

While a direct application of this compound in a published total synthesis of lactonamycin is not readily found, its utility in constructing the angucyclinone core makes it a highly relevant and potential precursor for the synthesis of this and other related natural products. The general strategy involves the use of silylacetylenes in coupling reactions to build up the carbon skeleton, followed by cyclization reactions to form the final tetracyclic system.

Applications in Glycosylation Reactions

This compound and related silylacetylenes are valuable reagents in the synthesis of C-glycosides, which are stable analogues of naturally occurring O-glycosides where the anomeric oxygen is replaced by a carbon atom. rsc.orgorgsyn.orgresearchgate.net C-glycosides are of great interest in medicinal chemistry due to their increased resistance to enzymatic hydrolysis.

The synthesis of C-glycosides can be achieved by the addition of a nucleophilic alkyne to an electrophilic sugar derivative. The use of this compound allows for the introduction of an ethynyl group at the anomeric position, which can then be further functionalized. The TBDMS group serves to protect the terminal alkyne during the coupling reaction and can be selectively removed under mild conditions. While specific examples detailing the use of this compound in glycosylation are not abundant in the literature, the synthesis of acetylene (B1199291) glycoside analogues is a known application for terminal alkynes. tab-lab.org

The general approach for the synthesis of an ethynyl-C-glycoside is outlined below.

| Glycosyl Donor | Alkyne Source | Product |

| Activated Glycosyl Electrophile | Lithium (tert-butyldimethylsilyl)acetylide | Ethynyl-C-glycoside |

Supramolecular Chemistry and Mechanically Interlocked Molecules

The unique structural features of this compound lend themselves to applications in the construction of complex supramolecular assemblies and mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. In the synthesis of rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle, terminal alkynes are often used as functional groups on the "axle" component to allow for the attachment of bulky "stopper" groups that prevent the macrocycle from dethreading.

A synthetic strategy for nih.govrotaxanes has been reported where a mono-stoppered axle with a terminal alkyne functionality is treated with a macrocyclic component in the presence of a copper(I) ion to form a pseudorotaxane. nih.gov The terminal alkyne is then reacted, for example, via a "click" reaction, to attach the second stopper, thus forming the final rotaxane. While this example does not exclusively use the TBDMS protecting group, it highlights the crucial role of a terminal alkyne, for which this compound is a common protected form, in the synthesis of these intricate molecular architectures. The bulky silyl group can also play a role in directing the self-assembly of molecules on surfaces. tab-lab.org

Construction of Rotaxanes and Catenanes

The synthesis of mechanically interlocked molecules such as rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (two or more interlocked macrocycles) represents a significant challenge in synthetic chemistry. cmu.edu The unique architecture of these molecules, held together by mechanical bonds rather than covalent bonds, has made them targets for the development of molecular machines and novel materials.

This compound plays a crucial role as a protected building block in the template-directed synthesis of these complex structures. The TBDMS group serves as a temporary protecting group for the terminal acetylene. This protection is vital, preventing the reactive alkyne from undergoing premature side reactions during the assembly of precursor components. Once the precursors are correctly oriented—often templated around a metal ion—the silyl group can be selectively removed, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). researchcommons.org This deprotection unmasks the terminal alkyne, which can then undergo efficient ring-closing reactions, most notably the Glaser or Glaser-Hay coupling, to form the final interlocked structure. rsc.org

The Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts, is a key reaction for forming the rigid diacetylene linkages that often constitute the macrocyclic components of catenanes. rsc.org By using a precursor functionalized with this compound, chemists can perform complex synthetic steps to build the linear "thread" or open-ring "half" and then, in a final key step, deprotect and cyclize to lock the mechanical bond in place.

Materials Science and Polymer Chemistry

The unique electronic and structural properties of the acetylene unit make it a valuable component in advanced materials. This compound serves as a key monomer and building block in this field. chemimpex.com

This compound is used in the synthesis of substituted polyacetylenes. Polyacetylene and its derivatives are known for their conductive properties, making them a cornerstone of the field of "plastic electronics". mdpi.com The direct polymerization of acetylene gas can be difficult to control, but the polymerization of substituted acetylenic monomers offers a route to polymers with tailored properties.

Polymers synthesized from monomers containing bulky substituents, such as poly(1-chloro-2-(4-tert-butylphenyl)acetylene), often exhibit enhanced solubility and processability compared to unsubstituted polyacetylene, while retaining interesting optoelectronic properties. researchgate.net The polymerization of this compound can lead to polymers where the bulky silyl groups influence the polymer's morphology, solubility, and thermal stability. Furthermore, the resulting polymer, poly(this compound), can be considered a precursor material. The silyl groups can be chemically removed post-polymerization to yield a reactive polyacetylene backbone, which can be further functionalized or used in coatings and composite materials. chemimpex.com

| Polymer Type | Monomer Precursor | Potential Properties/Applications |

| Substituted Polyacetylenes | This compound | Soluble conducting polymers, optical materials researchgate.net |

| Functional Coatings | Poly(this compound) | Precursor for reactive coatings after desilylation chemimpex.com |

| Chlorine-Substituted Polyacetylene | cis-3,4-Dichlorocyclobutene (related precursor) | Organic semiconductors rsc.org |

This compound is an important building block for creating advanced organosilicon materials. Its bifunctional nature—containing both a reactive alkyne and a stable silane (B1218182) group—allows for its incorporation into larger silicon-based structures like polysiloxanes.

A key synthetic route is the hydrosilylation of the alkyne triple bond with a hydrosiloxane (a polymer or oligomer containing Si-H bonds). This reaction, typically catalyzed by platinum complexes, attaches the acetylene unit to the siloxane backbone, creating a new, functionalized organosilicon polymer. This process allows for the precise introduction of rigid, carbon-rich domains into the flexible polysiloxane chain, modifying the material's thermal stability, mechanical properties, and refractive index. Such modified silicones have potential applications as advanced resins, coatings, and materials for LED packaging. mdpi.com

Pharmaceutical and Agrochemical Research Intermediates

In the synthesis of complex, biologically active molecules for pharmaceutical and agrochemical applications, the introduction of an alkyne functional group is a common strategy. This compound is a preferred reagent for this purpose due to its stability and predictable reactivity. chemimpex.com Its primary role is as a protected form of acetylene in Sonogashira cross-coupling reactions. gelest.com

The Sonogashira coupling is a powerful palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Using this compound allows a chemist to couple it with a complex heterocyclic or aromatic halide. The TBDMS group ensures that only the C-H bond reacts and prevents side reactions like homocoupling. gelest.com The resulting silyl-protected product can then be deprotected to reveal the terminal alkyne for further transformations, or the silyl group can be left in place.

A prominent example of the importance of the core acetylenic structure is in the synthesis of the antifungal drug Terbinafine. A key precursor to Terbinafine is tert-butylacetylene, the deprotected form of this compound. google.com Similarly, the crucial intermediate for the HIV reverse transcriptase inhibitor Efavirenz is cyclopropyl (B3062369) acetylene, highlighting the significance of acetylenic building blocks in modern drug discovery. digitellinc.comseu.edu

| Application Area | Key Reaction | Role of this compound | Example Drug (Related Precursor) |

| Pharmaceutical Synthesis | Sonogashira Coupling | Protected source of the ethynyl group for coupling with complex halides. | Terbinafine google.com |

| Pharmaceutical Synthesis | Asymmetric Addition | Source of the acetylide nucleophile for addition to carbonyls. | Efavirenz (uses cyclopropyl acetylene) seu.edu |

| Agrochemical Synthesis | Sonogashira Coupling | Building block for introducing alkyne functionality into potential pesticides. | General fungicide/herbicide scaffolds |

Comparative Studies of Tert Butyldimethylsilyl Acetylene with Other Silylacetylenes

Influence of Silyl (B83357) Substituent Steric Bulk and Electronic Properties on Reactivity

The reactivity of silylacetylenes is governed by a combination of the steric hindrance around the carbon-carbon triple bond and the electronic nature of the silicon substituent. nih.govthieme-connect.comresearchgate.net The tert-butyl group in (tert-butyldimethylsilyl)acetylene imposes significant steric shielding on the alkyne, which can dramatically alter reaction outcomes compared to the less encumbered trimethylsilyl (B98337) (TMS) group or the even more sterically hindered triisopropylsilyl (TIPS) group.

Steric Effects: The primary influence of the silyl group's size is controlling access to the triple bond. epa.gov In reactions where the alkyne itself is attacked, a larger silyl group can slow down the reaction rate or prevent it altogether. For instance, in certain cycloaddition reactions, (triisopropylsilyl)acetylene (B1226034) was found to be unreactive, whereas less hindered silylacetylenes participated readily. nih.gov Conversely, the steric bulk can be advantageous, preventing undesired side reactions such as oligomerization or promoting specific regiochemical outcomes. In the iodochlorination of ethynylsilanes, the stereoselectivity of the addition increases with the size of the silyl group. gelest.com

Electronic Effects: While often overshadowed by steric factors, the electronic properties of the silyl group also play a crucial role. researchgate.net Trialkylsilyl groups are generally considered electron-donating through hyperconjugation and have a stabilizing effect on adjacent carbocations (the β-silyl effect). gelest.com This electronic influence can affect the polarization of the alkyne's π-system and the stability of reaction intermediates. nih.govthieme-connect.com The rate of hydrolysis of silylacetylenes is influenced by electronic factors; electron-withdrawing groups increase the rate of basic hydrolysis and decrease the rate of acidic hydrolysis. researchgate.net While both TMS and TBDMS are trialkylsilyl groups, the subtle differences in their electronic profiles, combined with the dominant steric differences, lead to varied reactivity.

The following table summarizes the general influence of different silyl groups on alkyne reactivity:

Table 1: Comparison of Silyl Group Properties and Their Influence on Alkyne Reactivity

| Silyl Group | Compound Name | Relative Steric Bulk | General Reactivity Trend | Key Characteristics |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilylacetylene (B32187) | Low | High | Offers good protection with high reactivity; easily cleaved. gelest.comwikipedia.org |

| Triethylsilyl (TES) | Triethylsilylacetylene | Medium | Intermediate | More stable to acidic hydrolysis than TMS. wikipedia.org |

| tert-Butyldimethylsilyl (TBDMS) | This compound | High | Intermediate to Low | Offers a balance of good stability and reactivity; sterically directs reactions. nih.govwikipedia.org |

| Triisopropylsilyl (TIPS) | Triisopropylsilylacetylene | Very High | Low | Very robust protection; can render the alkyne unreactive in some cases. nih.govgelest.com |

Selective Reactivity and Regioselectivity in Analogous Transformations

The steric and electronic properties of the silyl substituent are instrumental in directing the regioselectivity of additions and cycloadditions to the alkyne. nih.govthieme-connect.com By changing the silyl group from the smaller TMS to the bulkier TBDMS, chemists can often control or even reverse the regiochemical outcome of a reaction. nih.gov

In a notable example, Ni-catalyzed [4+2] cycloadditions of silylacetylenes with azetidin-3-ones showed reversed regioselectivity for (trimethylsilyl)acetylene derivatives compared to their tert-butyl analogues. nih.gov Similarly, in cobalt-catalyzed Diels-Alder reactions with 2-methylbuta-1,3-diene, the choice of silylacetylene influenced the ratio of meta to para isomers formed. nih.gov The regiocontrol in coupling reactions is strongly influenced by the different alkyne substituents, partly because the strength of the metal-carbon bond (e.g., Ti−CSiMe₃) is a key factor. nih.gov

In some cases, the presence of a bulky silyl group like TBDMS can enhance selectivity. For example, in the addition of ICl to ethynylsilanes, the Z:E selectivity improves with an increase in the steric bulk of the silyl group. gelest.com However, in other transformations, increased steric hindrance can be detrimental. In a nickel-catalyzed four-component coupling, TMS-substituted alkynes gave lower yields and poorer regioselectivity than alkyl- or aryl-substituted alkynes, suggesting a complex interplay of factors beyond simple steric bulk. gelest.com

Table 2: Regioselectivity in Reactions of Silylacetylenes

| Reaction Type | Silylacetylene | Resulting Regioselectivity | Reference |

|---|---|---|---|

| Ni-catalyzed [4+2] Cycloaddition | (Trimethylsilyl)acetylene | Reversed regioselectivity compared to tert-butyl analogue. | nih.gov |

| Ni-catalyzed [4+2] Cycloaddition | tert-Butylacetylene | Reversed regioselectivity compared to trimethylsilyl analogue. | nih.gov |

| Co-catalyzed Diels-Alder | Various (Trialkylsilyl)acetylenes | Regioselectivity is highly dependent on the silyl group and the cobalt ligand used. | nih.gov |

Emerging Research Avenues and Future Prospects in Tert Butyldimethylsilyl Acetylene Chemistry

Innovations in Green Chemistry Protocols for (tert-Butyldimethylsilyl)acetylene Synthesis and Reactions

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the design of synthetic routes. In the context of this compound, significant strides are being made to develop more environmentally benign protocols for its synthesis and subsequent transformations.